molecular formula C17H13Cl2NOS B5701755 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5701755
M. Wt: 350.3 g/mol
InChI Key: OMCQUIMRNKUCFO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NOS/c1-9-6-7-10(2)12(8-9)20-17(21)16-15(19)14-11(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQUIMRNKUCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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